![molecular formula C11H22N2O2 B1532047 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 1591301-05-1](/img/structure/B1532047.png)
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
Overview
Description
1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, commonly known as EMPMEA, is a 3-substituted piperidine derivative with a wide range of applications in scientific research. It is a versatile tool used in various areas of study, including drug design, synthetic chemistry, and biochemistry. EMPMEA is a useful compound for studying the structure-activity relationship of drugs, as well as investigating the mechanism of action of various drugs and their metabolites.
Scientific Research Applications
Alkoxycarbonylpiperidines as N-nucleophiles in Palladium-catalyzed Aminocarbonylation
Piperidines with ester functionality, such as those similar in structure to the specified compound, have been used as N-nucleophiles in the palladium-catalyzed aminocarbonylation of iodobenzene and iodoalkenes. This process allows for the formation of carboxamides and ketocarboxamides under various conditions, showcasing the reactivity of piperidine derivatives in complex organic synthesis (Takács et al., 2014).
Hydroaminomethylation Using Xanthene-Based Amino-Functionalized Ligands
The hydroaminomethylation of olefins using piperidine demonstrates the utility of piperidine derivatives in achieving high selectivity and activity in the synthesis of complex molecules. The presence of amino-functionalized ligands influences the reaction's outcome, highlighting the role of piperidine structures in the development of efficient catalytic processes (Hamers et al., 2009).
Palladium(II) Complexes as Catalysts for Methoxycarbonylation
The interaction of piperidine derivatives with palladium complexes to catalyze methoxycarbonylation reactions underscores their significance in facilitating the production of esters. This application demonstrates the versatility of piperidine compounds in catalysis, offering pathways to various organic products (Zulu et al., 2020).
Ethylene Oligomerization Studies
Piperidine analogs have been used to study ethylene oligomerization, indicating their potential in industrial applications for polymer production. These studies provide insight into the mechanisms and efficiency of ethylene oligomerization, showcasing the practical applications of piperidine derivatives in material science (Nyamato et al., 2016).
Electrocatalytic Applications
Piperidin-4-ones have been explored for their potential in indirect electrochemical oxidation processes. This research highlights the electrocatalytic capabilities of piperidine derivatives, suggesting their applicability in the development of green chemistry processes and energy conversion technologies (Elinson et al., 2006).
properties
IUPAC Name |
1-[3-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-3-15-9-10-5-4-6-13(8-10)11(14)7-12-2/h10,12H,3-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHQXCAXFJVEAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCCN(C1)C(=O)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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